molecular formula C14H13Cl2N3O2 B12818803 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride

8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride

Cat. No.: B12818803
M. Wt: 326.2 g/mol
InChI Key: UNDKJUKLBNARIZ-UHFFFAOYSA-N
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Description

8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro-substituted benzofuro-pyrimidine core and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride typically involves multiple steps:

    Formation of the Benzofuro-Pyrimidine Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include chloroformates and amines.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidinyl Group: This step often involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced using pyrrolidine or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Optimized reaction conditions: Including temperature control, solvent selection, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions. For example, it might inhibit certain kinases or activate specific transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one : Without the hydrochloride group.
  • 2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one : Lacking the chloro substitution.

Uniqueness

The presence of the chloro group and the hydrochloride salt form distinguishes 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride from its analogs. These modifications can significantly alter its chemical reactivity, solubility, and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H

InChI Key

UNDKJUKLBNARIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl

Origin of Product

United States

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